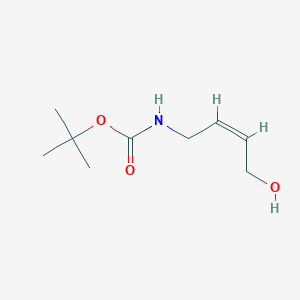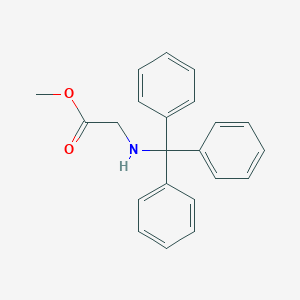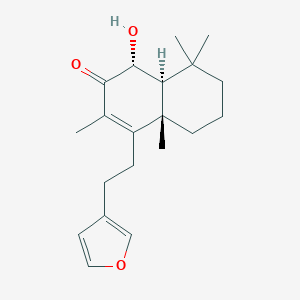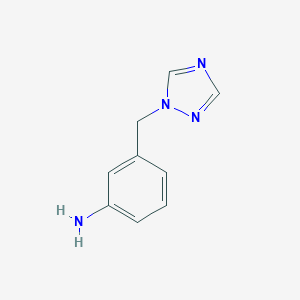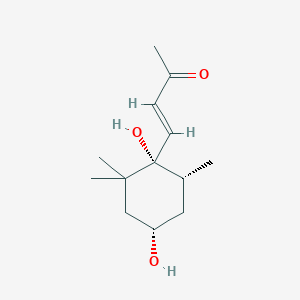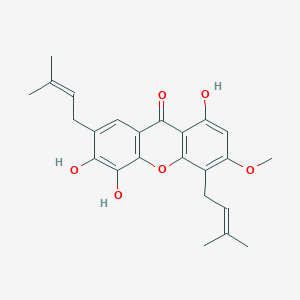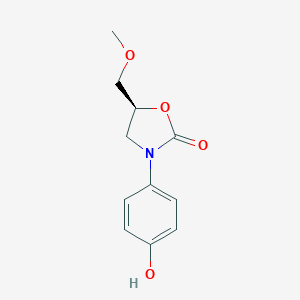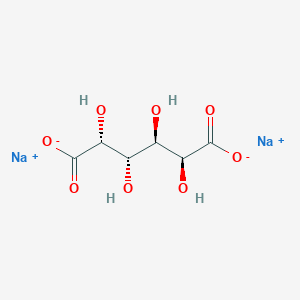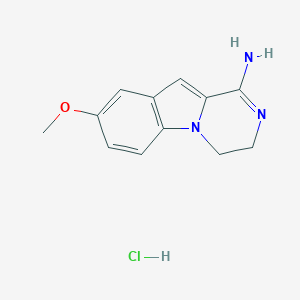
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride, also known as PIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor activity, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to possess a wide range of biochemical and physiological effects. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research, including:
1. Development of novel Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in combination with other anti-cancer agents.
3. Evaluation of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride in the treatment of other diseases, such as diabetes and inflammation.
4. Investigation of the mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride to better understand its anti-tumor activity.
5. Exploration of the potential use of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride as a diagnostic tool for cancer detection.
Conclusion
In conclusion, Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, the future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research are numerous, making it an exciting area of study for the scientific community.
Métodos De Síntesis
The synthesis of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride involves the reaction of 4-bromo-1,2-dihydropyrazino[2,1-b]quinazoline with 3,4-dihydro-8-methoxy-3-methyl-2H-pyrido[3,2,1-ij]quinolin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Número CAS |
127556-78-9 |
|---|---|
Nombre del producto |
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride |
Fórmula molecular |
C12H14ClN3O |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H |
Clave InChI |
RFZJLRFBSZQOQK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl |
SMILES canónico |
[H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-] |
Otros números CAS |
127556-78-9 |
Sinónimos |
8-Methoxy-3,4-dihydropyrazino(1,2-a)indol-1-amine monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




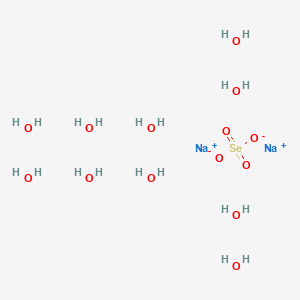
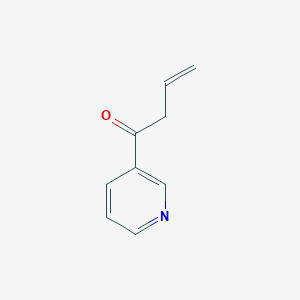
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)
